Carnosol exhibits promising anti-cancer properties in various in vitro and in vivo studies []. It has been shown to inhibit the proliferation and survival of cancer cells in several types of cancers, including prostate, breast, skin, leukemia, and colon cancer []. Mechanistically, Carnosol is believed to target multiple deregulated pathways in cancer cells, including inducing apoptosis (programmed cell death) and inhibiting cell proliferation signaling pathways []. For example, research demonstrates that Carnosol significantly inhibited the formation of mammary tumors in rats by suppressing the formation of DNA adducts with carcinogens [].
Carnosol possesses potent anti-inflammatory properties, offering potential benefits in various inflammatory conditions []. Studies suggest that Carnosol works by inhibiting the expression of inflammatory markers and reducing the production of inflammatory mediators like cytokines []. Additionally, Carnosol exhibits protective effects against skin inflammation caused by ultraviolet B (UVB) radiation, demonstrating potential applications in treating conditions like atopic dermatitis [].
Carnosol exhibits potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage []. This property makes Carnosol a potential candidate for preventing or managing diseases associated with oxidative stress, such as neurodegenerative diseases and cardiovascular diseases [].
Emerging research also explores the potential applications of Carnosol in various other areas, including:
Carnosol is structurally characterized as a diterpenoid with the molecular formula C20H26O4. It is a product of the oxidative degradation of carnosic acid, another compound found in rosemary. Carnosol exhibits a unique blend of antioxidant properties and has been studied for its ability to scavenge free radicals and protect cellular components from oxidative damage .
Additionally, carnosol has been shown to react with 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, where it forms stable quinone derivatives, indicating its capacity to participate in redox reactions .
Carnosol exhibits a range of biological activities:
Carnosol has various applications across different fields:
Research has focused on how carnosol interacts with other compounds and biological systems. Notably:
Carnosol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Carnosic Acid | Diterpene | Antioxidant | Precursor to carnosol; more reactive |
Rosmanol | Diterpene | Antioxidant | Exhibits anti-inflammatory properties |
Ursolic Acid | Triterpene | Antioxidant, anti-cancer | Broader range of biological activities |
Oleanolic Acid | Triterpene | Anti-inflammatory | Similar structure but different effects |
Carnosol's uniqueness lies in its stability against oxidation compared to other phenolic compounds and its specific bioactivity profile against cancer cells.
Carnosol (C₂₀H₂₆O₄; molecular weight 330.4 g/mol) is an abietane-type diterpenoid characterized by a tricyclic core with an epoxy bridge and two hydroxyl groups at C-11 and C-12 (Figure 1). Its IUPAC name, (1R,8S,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one, reflects its complex stereochemistry. The SMILES string CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O
illustrates the epoxy linkage (C7–O–C20) and hydroxylation pattern.
The stereochemistry of Carnosol is critical for its bioactivity. The (1R,8S,10S) configuration enables intramolecular hydrogen bonding between the C-12 hydroxyl and the epoxy oxygen, stabilizing the molecule and enhancing its antioxidant capacity. X-ray crystallography confirms that the A-ring adopts a chair conformation, while the B-ring exists in a boat conformation, facilitating interactions with biological targets.
Carnosol is biosynthesized via the mevalonate pathway in Rosmarinus officinalis and Salvia species (Figure 2). The pathway proceeds as follows:
Table 1: Enzymatic Steps in Carnosol Biosynthesis
Enzyme | Reaction | Product |
---|---|---|
CPS + MiS | Cyclization of GGPP | Miltiradiene |
CYP76AH22–24 | Hydroxylation at C-12 | Ferruginol |
CYP76AH22–24 (HFS) | Hydroxylation at C-11 | 11-Hydroxyferruginol |
CYP76AK6–8 | Oxidation at C-20 (three steps) | Carnosic Acid |
Non-enzymatic oxidation | Auto-oxidation of carnosic acid | Carnosol |
The biosynthesis of Carnosol relies on cytochrome P450 enzymes (CYPs), which introduce oxygen functionalizations:
Table 2: Key CYP450 Enzymes in Carnosol Biosynthesis
Enzyme | Substrate | Product | Kinetic Parameters (Km, μM) |
---|---|---|---|
CYP76AH24 | Miltiradiene | Ferruginol | 0.73 ± 0.14 |
CYP76AH24 | Ferruginol | 11-Hydroxyferruginol | 0.39 ± 0.09 |
CYP76AK8 | 11-Hydroxyferruginol | Carnosic Acid | 8.26 ± 1.64 |
Carnosol shares structural similarities with other abietane diterpenoids but differs in functional groups and bioactivity:
Table 3: Comparative Analysis of Abietane Diterpenoids
High Performance Liquid Chromatography represents the most widely employed analytical technique for carnosol determination due to its versatility and reliability in separating complex phenolic compounds [7] [9]. The reversed-phase chromatographic approach has emerged as the standard methodology, utilizing Carbon eighteen stationary phases that provide optimal separation of carnosol from structurally related diterpenes [9] [14].
The chromatographic conditions for carnosol analysis have been extensively optimized across multiple research studies. Okamura and colleagues established fundamental parameters using a Wako Wakosil-II X18 HG reversed-phase column with an isocratic mobile phase consisting of 0.1% phosphoric acid and 60% acetonitrile at a flow rate of 1.0 milliliters per minute [9]. This methodology achieved complete separation of carnosol and carnosic acid within 15 minutes, with detection limits of 0.521 nanograms per injection for carnosol [9].
More recent developments have incorporated gradient elution systems to enhance resolution and reduce analysis time [5] [14]. A validated High Performance Liquid Chromatography-Ultraviolet-Electrospray Ionization-Ion Trap-Mass Spectrometry method demonstrated excellent analytical performance using a Phenomenex Luna Carbon eighteen column [14]. The gradient system employed acetonitrile and water containing formic acid, achieving a retention time of approximately 5.75 minutes for carnosol with superior peak resolution [14].
Table 1: High Performance Liquid Chromatography Analytical Conditions for Carnosol Analysis
Study Reference | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analysis Time (min) |
---|---|---|---|---|---|
Okamura et al. (1994) | Wako Wakosil-II X18 HG | 0.1% phosphoric acid-60% acetonitrile | 1.0 | Not specified | 15 |
PMC9697906 (2022) | C18 column | Water with 0.05% formic acid / acetonitrile | 0.4 | 280 | 25 |
Ceylan et al. (2024) | C18 column (150 × 4.6 mm × 5 μm) | Methanol / 2% o-phosphoric acid (90:10) | 1.0 | 230 | 4.20 retention time |
PMC6273513 (2016) | C18 column | 0.1% formic acid in water / acetonitrile | 0.3 | 284 | 27 |
Molecules 2023 | Phenomenex Luna C18 | Acetonitrile / water with formic acid | 0.2 | 285 | 10 |
Troncoso et al. | Solid phase column | Gradient system | Not specified | UV-vis multi-wavelength | <10 |
The development of fast High Performance Liquid Chromatography procedures has significantly reduced analysis time while maintaining analytical accuracy [10]. These rapid methodologies employ solid phase columns and permit separation of carnosol, carnosic acid, and rosmarinic acid in less than ten minutes, making them suitable for routine quality control applications [10].
Gas Chromatography-Mass Spectrometry techniques have been applied to carnosol analysis, particularly for characterizing degradation products and metabolites [11] [13]. The volatility limitations of carnosol require careful optimization of injection parameters and column conditions to prevent thermal decomposition during analysis [25].
Research utilizing Gas Chromatography-Mass Spectrometry systems with HP-5MS columns has successfully separated carnosol from related compounds using temperature programming from 70°C to 220°C [11]. The ionization energy of 70 electron volts provides consistent fragmentation patterns suitable for compound identification [13]. However, the thermal instability of carnosol limits the widespread application of Gas Chromatography-Mass Spectrometry compared to High Performance Liquid Chromatography methods [25].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of carnosol through detailed analysis of proton and carbon-13 nuclear environments [16] [17]. High Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance hyphenation has emerged as a powerful technique for simultaneous separation and structural elucidation [16].
The proton Nuclear Magnetic Resonance spectrum of carnosol exhibits characteristic signals corresponding to the diterpene backbone and functional groups [16]. The isopropyl substituent appears as distinctive multiplets, while the phenolic hydroxyl groups contribute to the downfield region of the spectrum [16]. Carbon-13 Nuclear Magnetic Resonance provides complementary information regarding the carbonyl carbon and aromatic carbons within the phenanthrene-like structure [16].
Fourier Transform Infrared Spectroscopy contributes valuable information regarding the functional groups present in carnosol, particularly the phenolic hydroxyl groups and lactone carbonyl [18]. The infrared spectrum typically exhibits characteristic absorption bands in the regions of 1700-1500 wavenumbers corresponding to carbonyl stretching, 1500-1300 wavenumbers for aromatic carbon-carbon vibrations, and 1100-950 wavenumbers for carbon-oxygen stretching modes [18].
Multivariate analysis of Fourier Transform Infrared spectral data has been successfully applied to differentiate carnosol-containing plant extracts and predict total phenolic content [18]. Principal component analysis and partial least squares regression algorithms demonstrate excellent correlation coefficients exceeding 0.99 for quantitative predictions [18].
Electrospray Ionization Mass Spectrometry represents the most sensitive and specific technique for carnosol identification and quantification [20] [21] [22]. The compound exhibits distinct fragmentation patterns in both positive and negative ionization modes, providing reliable structural confirmation [20] [24].
In negative ionization mode, carnosol produces a molecular ion at mass-to-charge ratio 329.1 corresponding to the deprotonated molecule [20] [22]. The primary fragmentation pathway involves loss of carbon dioxide (44 mass units) to yield the base peak at mass-to-charge ratio 285.1 [20] [22]. Secondary fragmentation produces ions at mass-to-charge ratio 200.9 and 227.1, representing further structural rearrangements [20].
Positive ionization mode generates a protonated molecular ion at mass-to-charge ratio 331.2 [24]. The characteristic fragmentation pattern includes loss of carbon dioxide to produce the fragment at mass-to-charge ratio 287.2, followed by additional losses yielding ions at mass-to-charge ratio 244.1 and 229.1 [24].
Table 2: Mass Spectrometric Fragmentation Patterns of Carnosol
Ionization Mode | Molecular Ion (m/z) | Primary Fragment (m/z) | Secondary Fragments (m/z) | Fragmentation Pattern |
---|---|---|---|---|
ESI Negative | 329.1 [M-H]⁻ | 285.1 | 200.9 | [M-H-CO₂]⁻ |
ESI Positive | 331.2 [M+H]⁺ | 287.2 | 244.1 | [M+H-CO₂]⁺ |
ESI Negative | 329.17 | 285.18 | 200.9, 227.1 | Loss of CO₂ (-44 Da) |
ESI Positive | 330.18 [M]⁺ | 285.15 | 257.1, 229.1 | Loss of CO₂ and subsequent fragmentation |
APCI Positive | 331 [M+H]⁺ | 287 | 244, 229 | Typical diterpene fragmentation |
Multiple Reaction Monitoring approaches have been developed for quantitative analysis of carnosol in complex matrices [24]. The optimized transitions utilize the molecular ion to primary fragment ion pathways, with collision energies of 11-20 electron volts providing optimal sensitivity [24]. The quantifier transition of mass-to-charge ratio 329.1 to 285.1 demonstrates excellent linearity and precision for routine analytical applications [24].
High-resolution mass spectrometry using Quadrupole Time-of-Flight instruments provides additional structural information through accurate mass measurements [21] [22]. The exact mass of carnosol (330.183109 daltons) enables differentiation from isobaric compounds and confirmation of elemental composition [22].
Carnosol exhibits significant thermal instability that poses substantial challenges during extraction and analysis [25] [26] [29]. Studies demonstrate that elevated temperatures accelerate the degradation of carnosol, leading to decreased recovery and formation of oxidative products [26] [29].
Research investigating thermal stability revealed that carnosol degradation follows first-order kinetics with temperature-dependent rate constants [29]. At 180°C, substantial degradation occurs within hours, with the formation of various oxidation products including rosmanol, rosmadial, and other diterpene derivatives [26] [29]. The degradation rate increases exponentially with temperature, necessitating low-temperature extraction protocols [29].
Exposure to light, particularly ultraviolet radiation, catalyzes the oxidation of carnosol through photochemical mechanisms [26] [31]. The phenolic hydroxyl groups are particularly susceptible to light-induced degradation, leading to the formation of quinone-type intermediates and subsequent polymerization products [19] [26].
Studies conducted under controlled light exposure conditions demonstrate that carnosol degradation is significantly accelerated in the presence of light [26] [31]. Unique degradation products form under photochemical conditions that differ from thermal degradation pathways, complicating analytical interpretation [26].
The choice of extraction solvent significantly influences carnosol stability and recovery [25] [28]. Ethanolic solutions demonstrate moderate stability, while aqueous systems promote hydrolytic degradation of the lactone ring [25] [26]. The pH of extraction media critically affects carnosol stability, with neutral to slightly acidic conditions providing optimal preservation [25].
Natural Deep Eutectic Systems have emerged as promising alternatives to conventional organic solvents, offering enhanced selectivity and improved stability for carnosol extraction [28]. These systems demonstrate superior extraction efficiency while minimizing degradation compared to traditional methanol or ethanol-based protocols [28].
Table 3: Analytical Method Validation Parameters for Carnosol Determination
Analytical Parameter | HPLC-UV Method 1 | HPLC-PDA Method 2 | LC-MS/MS Method |
---|---|---|---|
Linearity Range (μg/mL) | 1-300 | 0.19-5.64 μg/g | Not specified |
Correlation Coefficient (R²) | 0.99907 | 0.9992-0.9997 | >0.99 |
Limit of Detection (LOD) | 0.104 ng/injection | 0.04 μg/mg | 0.075 ng/mL |
Limit of Quantification (LOQ) | 0.19 μg/mg | 0.521 ng/injection | 0.25 ng/mL |
Precision (RSD %) | 2.8-3.6 | 1.36-4.35 | <5 |
Accuracy (Recovery %) | 81-108 | 85.1-104.6 | 91.7 |
Repeatability (RSD %) | 1.42-4.35 | <5 | Not reported |
Intermediate Precision (RSD %) | 1.9-3.6 | Not reported | Not reported |
Complex plant matrices present significant analytical challenges due to the presence of structurally related diterpenes and phenolic compounds that may co-elute with carnosol [30] [22]. Rosmanol, carnosic acid, and their derivatives exhibit similar chromatographic behavior, requiring enhanced separation techniques for accurate quantification [22] [30].
The development of selective extraction procedures and optimized chromatographic conditions has addressed many matrix interference issues [30] [5]. Ultra-High Performance Liquid Chromatography systems provide superior resolution compared to conventional High Performance Liquid Chromatography, enabling baseline separation of closely related compounds [15] [22].
Table 4: Analytical Challenges and Stability Issues in Carnosol Determination
Stability Challenge | Impact on Analysis | Mitigation Strategies |
---|---|---|
Temperature-induced degradation | Decreased carnosol concentration during thermal extraction | Low temperature extraction (<40°C) |
Light-induced oxidation | Formation of oxidative degradation products | Protection from light during sample preparation |
pH-dependent stability | Structural modifications affecting detection | Use of neutral pH extraction solvents |
Solvent-induced decomposition | Conversion to other diterpene derivatives | Rapid extraction with acetone or ethanol |
Storage time limitations | Progressive loss of analyte integrity | Immediate analysis or proper storage conditions |
Matrix interference effects | Co-eluting compounds affecting quantification | Enhanced chromatographic separation techniques |
Comprehensive method validation protocols have been established for carnosol analytical procedures, encompassing linearity, precision, accuracy, and robustness parameters [5] [14] [30]. The validated methods demonstrate excellent analytical performance with correlation coefficients exceeding 0.999 and recovery rates typically ranging from 85% to 108% [5] [14].